molecular formula C4H3BrClN3 B1273702 4-Amino-5-bromo-2-chloropyrimidine CAS No. 205672-25-9

4-Amino-5-bromo-2-chloropyrimidine

Cat. No. B1273702
M. Wt: 208.44 g/mol
InChI Key: QOWALNIZDHZTSM-UHFFFAOYSA-N
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Description

The compound 4-Amino-5-bromo-2-chloropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems as they are part of the structure of nucleotides, the basic building blocks of DNA and RNA. The presence of amino, bromo, and chloro substituents on the pyrimidine ring can significantly alter the chemical and physical properties of the compound, making it a valuable target for synthesis and study in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-amino-5-bromo-2-chloropyrimidine, often involves regioselective reactions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of 2-amino-5-bromo-4-substituted pyrimidine derivatives has been achieved through bromination of 2-amido-4-methylpyrimidine followed by nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray crystallography. The study of 5-bromo-2-chloro-6-methylpyrimidin-4-amine revealed that it crystallizes in the monoclinic crystal system space group P21/n . The crystal structure is stabilized by typical intramolecular OH···N and OH···O hydrogen bonds, as well as by intermolecular hydrogen bonds created by water clusters . The molecular recognition processes involving hydrogen bonding are crucial for the targeted drug action of pharmaceuticals containing the aminopyrimidine fragment .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the presence and position of substituents on the ring. For example, the regioselectivity of thiol or thiolate addition to 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives depends on the reaction conditions, which can lead to selective activation of positions toward metal-catalyzed cross-coupling reactions . The chloride and sulfanyl groups in these compounds can be substituted by reactions such as Suzuki-Miyaura and Liebeskind-Srogl cross-coupling, demonstrating the orthogonality of both reactive centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-bromo-2-chloropyrimidine and related compounds are influenced by their molecular structure. The crystalline forms, hydrogen bonding patterns, and tautomeric states can affect properties such as solubility, melting point, and reactivity. For instance, the isostructural nature of 2-amino-4-chloro-5-formyl-6-substituted pyrimidines results in similar hydrogen-bonded sheet structures, which could have implications for their physical properties . The bond lengths and angles within the pyrimidine ring, as well as the planarity and polarization of the electronic structures, are also important factors that contribute to the overall properties of these compounds .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : 4-Amino-5-bromo-2-chloropyrimidine is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals and Agrochemicals

  • Summary of the Application : This compound is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

For instance, it could potentially be used in the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds . The specific applications would depend on the target molecule being synthesized and the reaction conditions.

For instance, it could potentially be used in the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds . The specific applications would depend on the target molecule being synthesized and the reaction conditions.

Safety And Hazards

4-Amino-5-bromo-2-chloropyrimidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Amino-5-bromo-2-chloropyrimidine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

properties

IUPAC Name

5-bromo-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWALNIZDHZTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376878
Record name 4-Amino-5-bromo-2-chloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-chloropyrimidine

CAS RN

205672-25-9
Record name 4-Amino-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-bromo-2-chloropyrimidine
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with 5-bromo-2,4-dichloropyrimidine (10.0 g, 44 mmol), concentrated ammonium hydroxide (100 mL) and THF (150 mL). The resulting mixture was magnetically stirred at room temperature for 12 h. Work-up: the reaction mixture was diluted with water (100 mL) and then extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford 11 g (quantitative) of the product as a white solid. MS m/z: 208 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (8.54 g, 37.48 mmol) in methanol (12 mL) was added dropwise over 10 minutes to an ice-bath cooled solution of 7M ammonium hydroxide (60 mL, 420 mmol) in methanol (60 mL) and the resulting solution was stirred at room temperature for 24 hours. The mixture was concentrated and water was added. The solid was filtered and dried under reduced pressure to give the title compound (6.23 g, 73%) as a white solid.
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

2,4-Dichloro-5-bromopyrimidine (200 g, 0.88 mol) is added slowly to NH3 (1000 ml, 7 M in MeOH) while the reaction mixture is kept below 10° C. The reaction mixture is stirred at rt for 2 h, heated to 60° C. for 2 h, and then cooled again to rt and stirred for 55 h. It is concentrated under reduced pressure, and the residue is suspended in H2O (500 ml). The aqueous layer is extracted with EtOAc (3×) and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (25g, 110 mmol) in 200 mL THF is treated with 47 mL of ammonia (330 mmol, 7.0M solution in methanol). After stirring for 15 hours the solution is concentrated under reduced pressure and purified by short-filtration (SiO2, Hexanes: Ethyl acetate/1:1) to yield 21g (92%) of 1 as a white solid.
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
92%
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-bromo-2-chloropyrimidine
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Reactant of Route 6
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4-Amino-5-bromo-2-chloropyrimidine

Citations

For This Compound
5
Citations
M Cheung, PA Harris, KE Lackey - Tetrahedron Letters, 2001 - Elsevier
… As shown in Scheme 1, 6 4-amino-5-bromo-2-chloropyrimidine (1) was obtained in 98% yield by bubbling ammonia gas into a solution of commercially available 5-bromo-2,4-…
Number of citations: 19 www.sciencedirect.com
MA Holman, NM Williamson… - Australian journal of …, 2005 - CSIRO Publishing
… The N-(2,2-dimethylpropargyl) derivative of 4-amino-5-bromo-2-chloropyrimidine was reduced to an alkene which underwent an addition reaction with phenylselanyl bromide to give an …
Number of citations: 19 www.publish.csiro.au
O Irie, T Ehara, A Iwasaki, F Yokokawa, J Sakaki… - Bioorganic & medicinal …, 2008 - Elsevier
… The key intermediate 4 was prepared from commercially available 4-amino-5-bromo-2-chloropyrimidine 2. Treatment of 2 with NaCN and a catalytic amount of DABCO in DMSO–H 2 O, …
Number of citations: 30 www.sciencedirect.com
S Nagashima, T Hondo, H Nagata, T Ogiyama… - Bioorganic & medicinal …, 2009 - Elsevier
… Stille coupling of 4-amino-5-bromo-2-chloropyrimidine (11) 12 with (Z)-1-ethoxy-2-(tributhylstannyl)ethene using a catalytic amount of dichlorobis(triphenylphosphine) palladium in the …
Number of citations: 51 www.sciencedirect.com
MS Mohamed, SS Fathallah - Mini-Reviews in Organic …, 2014 - ingentaconnect.com
… In 2006, Choi et al. reported [41] the Palladiumcatalyzed cross coupling of 4-amino-5-bromo-2chloropyrimidine 48 with vinyl stannane afforded the corresponding vinyl ether 49, that is …
Number of citations: 59 www.ingentaconnect.com

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